[(2-Chlorophenyl)methyl]urea
Description
Contextualizing Urea (B33335) Derivatives in Contemporary Chemical Science
Urea and its derivatives are a cornerstone of modern chemical and medicinal science. acs.orgnih.gov The urea functional group, characterized by a carbonyl group flanked by two nitrogen atoms, is a key structural motif found in numerous bioactive compounds and clinically approved therapies. acs.orgnih.gov This prevalence is due to the unique physicochemical and conformational properties of the urea moiety, which allow it to form crucial hydrogen bond interactions with biological targets such as proteins and enzymes. researchgate.net
The versatility of the urea scaffold has led to its widespread use in drug design and medicinal chemistry. acs.org Researchers continually explore urea derivatives for their potential in developing new therapeutic agents. nih.gov The ability to readily modify the substituents on the urea nitrogen atoms allows for the fine-tuning of a compound's properties, making it a valuable tool in the synthesis of novel molecules with specific biological activities. acs.orgresearchgate.net Traditional synthesis methods often involve the use of reagents like phosgene (B1210022) or isocyanates, though newer, safer methodologies are continuously being developed. nih.gov
Significance of Substituted Phenylurea Scaffolds in Academic Inquiry
Within the large family of urea derivatives, substituted phenylureas hold a place of particular importance in academic and industrial research. The presence of a phenyl ring attached to the urea core provides a platform for a wide range of chemical modifications. The nature and position of substituents on the phenyl ring can significantly influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its biological activity. ontosight.ai
Scope and Research Imperatives for [(2-Chlorophenyl)methyl]urea
This compound, with its specific substitution pattern, represents a distinct entity within the substituted phenylurea class. The presence of a chlorine atom at the ortho position of the phenyl ring introduces specific electronic and steric features that can influence its chemical behavior and interactions with other molecules.
The primary focus of research on this compound is to understand how this particular substitution pattern affects its properties and potential applications. This includes detailed studies of its synthesis, chemical reactivity, and its utility as a building block for more complex molecules. While some research has explored the potential biological activities of similar compounds, the specific applications of this compound itself are still a subject of ongoing investigation. ontosight.ai
Table 1: Chemical Identity of this compound
| Identifier | Value |
|---|---|
| IUPAC Name | N-(2-chlorobenzyl)urea sigmaaldrich.com |
| CAS Number | 4654-63-1 sigmaaldrich.comparchem.comenovationchem.com |
| Molecular Formula | C8H9ClN2O parchem.comuni.lu |
| Molecular Weight | 184.62 g/mol sigmaaldrich.com |
| InChI Key | HHMVBUXOIGWQAQ-UHFFFAOYSA-N sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
(2-chlorophenyl)methylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c9-7-4-2-1-3-6(7)5-11-8(10)12/h1-4H,5H2,(H3,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMVBUXOIGWQAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Pathways
Established Synthetic Routes to [(2-Chlorophenyl)methyl]urea
The formation of the urea (B33335) linkage in this compound can be achieved through several reliable and well-documented chemical transformations.
Reaction of Chloro-substituted Aromatic Amines with Isocyanates
A primary and widely employed method for synthesizing N-substituted ureas is the reaction of an amine with an isocyanate. In the context of this compound, this involves the nucleophilic addition of 2-chlorobenzylamine (B130927) to an isocyanate source. The nitrogen atom of the benzylamine (B48309) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate group.
This reaction is typically carried out by treating 2-chlorobenzylamine with a cyanate (B1221674), often in an acidic aqueous solution. For instance, reacting 2-chlorobenzylamine hydrochloride with potassium cyanate (KOCN) or sodium cyanate (NaOCN) leads to the in situ formation of isocyanic acid (HNCO), which is then attacked by the free amine. The general mechanism is versatile and can be applied to a wide range of substituted anilines and benzylamines to produce a library of urea derivatives. conicet.gov.arorganic-chemistry.org The reaction is generally exothermic and proceeds readily under mild conditions.
A related approach involves the use of a pre-formed isocyanate, such as 2-chlorophenyl isocyanate, which would react with ammonia (B1221849) to yield a phenylurea, or reacting 2-chlorobenzyl isocyanate (prepared from the corresponding amine via phosgenation or a phosgene (B1210022) equivalent) with ammonia. organic-chemistry.org The high reactivity of isocyanates ensures that these reactions are typically high-yielding and can be performed in various organic solvents. orgsyn.orggoogle.com
Utilization of Carbanilides and Related Precursors
The synthesis of monosubstituted ureas can also be approached by heating an amine salt with urea. This classic method involves boiling an aqueous solution of 2-chlorobenzylamine hydrochloride with urea. google.com In this process, urea is in equilibrium with ammonium (B1175870) cyanate in the boiling solution. The cyanate then reacts with the amine to form the desired monosubstituted urea. google.com A common side product in this type of reaction is the corresponding symmetrically disubstituted urea, formed from a secondary reaction between the initially formed product and the starting amine. google.com
While carbanilides (N,N'-diaryl ureas) themselves are not direct precursors in a simple substitution, related carbamate (B1207046) precursors offer a viable route. Phenyl carbamates can serve as effective intermediates for the preparation of N,N'-substituted ureas. organic-chemistry.org The methodology involves treating a phenyl carbamate with a stoichiometric amount of the desired amine in a solvent like dimethyl sulfoxide (B87167) (DMSO) at ambient temperature, which generates the target urea in high yield. organic-chemistry.org This approach avoids the use of hazardous reagents like phosgene and the often-sensitive isocyanate intermediates. lumenlearning.com
Approaches Involving Silylamines and Carbon Dioxide Fixation
Reflecting a modern push towards sustainable chemistry, methods utilizing carbon dioxide (CO2) as a C1 building block have been developed for urea synthesis. organic-chemistry.orglumenlearning.com This approach involves the reaction of silylated amines with CO2. For the synthesis of this compound, the process would begin with the silylation of 2-chlorobenzylamine, for example, using a reagent like trimethylsilyl (B98337) chloride (TMSCl) to form N-(trimethylsilyl)-2-chlorobenzylamine.
This silylamine then reacts with CO2, often under pressure and sometimes with catalytic activation, to generate a silyl (B83357) carbamate intermediate. This reactive intermediate subsequently reacts with an amine (such as ammonia or another molecule of 2-chlorobenzylamine) to afford the final urea product and a disilyl ether byproduct. organic-chemistry.orglumenlearning.com This method provides a green alternative to traditional routes by utilizing a renewable, non-toxic, and abundant carbon source. lumenlearning.com Various catalysts have been shown to be effective for this transformation, as detailed in the table below.
| Catalyst System | CO2 Pressure | Key Features | Reference |
|---|---|---|---|
| Oxovanadium(V) Compounds (e.g., NH4VO3) | Ambient (balloon) | Convenient, easy-to-handle catalyst; proceeds without additives like dehydrating agents or bases. | libretexts.orgnyu.edu |
| Indium(III) Compounds (e.g., In(N(SiMe3)2)Cl2*(THF)n) | 2-3 atm | Acts as a pre-catalyst for the conversion of aryl and alkyl silylamines, providing ureas in high yields (70-99%). | davuniversity.org |
| No Catalyst (in Pyridine) | ~5 atm | The reaction can proceed without a catalyst in a suitable solvent like pyridine (B92270) under moderate CO2 pressure. | lumenlearning.com |
Targeted Synthesis of this compound Analogs
The core structure of this compound can be readily modified to produce a wide range of analogs. Derivatization can be targeted at either the aromatic ring or the urea moiety itself, allowing for systematic exploration of structure-activity relationships in medicinal chemistry and materials science.
Strategies for Introducing Varied Substituents on the Aromatic Ring
Introducing different functional groups onto the phenyl ring of this compound is most directly achieved by starting with an appropriately substituted benzylamine. The synthetic routes described in section 2.1 are broadly applicable to a variety of precursors. For example, one could begin with 4-bromo-2-chlorobenzylamine or 2-chloro-5-nitrobenzylamine to introduce bromo or nitro groups, respectively.
The synthesis of these starting materials often involves standard aromatic chemistry, such as:
Nitration: Introduction of a nitro group via reaction with nitric and sulfuric acids.
Halogenation: Introduction of halogens (Br, I, F) using appropriate reagents.
Friedel-Crafts Alkylation/Acylation: Introduction of alkyl or acyl groups.
Once the desired substituted 2-chlorobenzylamine is obtained, it can be converted to the corresponding urea analog using the isocyanate, urea, or CO2 fixation methods previously discussed. This modular approach allows for the systematic generation of a library of compounds with diverse electronic and steric properties on the aromatic ring. google.com
Modifications at the Urea Moiety
Modification of the urea functional group itself provides another avenue for creating analogs. This typically involves synthesizing N,N'-disubstituted or N,N,N'-trisubstituted ureas.
A common strategy is to react 2-chlorobenzylamine with a substituted isocyanate (R-N=C=O) instead of a simple cyanate. This results in an N'-substituted-[(2-chlorophenyl)methyl]urea, where 'R' can be an alkyl, aryl, or other functional group. This method is highly versatile and is a cornerstone of combinatorial chemistry for generating urea libraries.
Alternatively, one can modify the urea nitrogen post-synthesis. For example, alkylation at one of the urea nitrogens can disrupt the planarity of the molecule, which can be a strategy to enhance solubility or alter biological activity by affecting hydrogen bonding patterns.
The synthesis of unsymmetrical ureas can also be achieved by reacting an isocyanate derived from one amine with a different primary or secondary amine. For instance, 2-chlorobenzyl isocyanate could be reacted with methylamine (B109427) to yield N-[(2-chlorophenyl)methyl]-N'-methylurea. This highlights the flexibility of isocyanate chemistry in building complex urea structures.
Advanced Synthetic Techniques and Green Chemistry Approaches
Recent advancements in synthetic organic chemistry have focused on developing more efficient, sustainable, and environmentally benign methods for the synthesis of urea derivatives. These approaches aim to minimize waste, avoid hazardous reagents, and reduce energy consumption.
One significant green chemistry approach involves the use of bio-alternative solvents. For example, the synthesis of ureas from isocyanates and secondary amines has been reported in the bio-available solvent Cyrene. rsc.org This method offers a more sustainable alternative to traditional toxic solvents like DMF and simplifies the work-up procedure. rsc.org
Catalyst-free methods for the synthesis of asymmetric ureas have also been developed. One such method involves the one-pot reaction of amines and carbonyl sulfide (B99878) (COS) under catalyst-free conditions, providing a mild and selective route to asymmetric urea derivatives. acs.orgorganic-chemistry.org
The use of hypervalent iodine reagents, such as PhI(OAc)₂, as coupling mediators presents another advanced synthetic route. nih.gov This approach allows for the synthesis of unsymmetrical urea derivatives by coupling amides and amines under mild conditions, avoiding the need for metal catalysts and high temperatures. nih.gov
Furthermore, copper-catalyzed methods offer a greener and safer synthesis of unsymmetrical urea derivatives. researchgate.net These reactions can be carried out in more environmentally friendly solvents like ethyl acetate (B1210297) and minimize the use of toxic reagents. researchgate.net
The direct utilization of carbon dioxide (CO₂) as a C1 building block is a key area of green chemistry research for urea synthesis. organic-chemistry.org This approach not only utilizes a greenhouse gas but also avoids the use of more hazardous carbonyl sources like phosgene. nih.gov For instance, a metal-free method for synthesizing urea derivatives from CO₂ at atmospheric pressure and room temperature has been reported. organic-chemistry.org Additionally, the sustainable synthesis of urea from ammonia and CO₂ using catalysts like ultraporous permanently polarized hydroxyapatite (B223615) is being explored. nih.gov
The following table summarizes some of the advanced and green synthetic approaches applicable to the synthesis of urea derivatives.
| Method | Key Features | Advantages | Reference |
| Synthesis in Bio-alternative Solvents (e.g., Cyrene) | Utilizes a bio-derived, non-toxic solvent. | Reduces environmental impact and simplifies product purification. | rsc.org |
| Catalyst-Free Synthesis from Amines and COS | One-pot reaction without the need for a catalyst. | Mild reaction conditions and high selectivity for asymmetric ureas. | acs.orgorganic-chemistry.org |
| Hypervalent Iodine-Mediated Coupling | Employs PhI(OAc)₂ to couple amides and amines. | Avoids metal catalysts, high temperatures, and inert atmospheres. | nih.gov |
| Copper-Catalyzed Synthesis | Utilizes a copper catalyst in a greener solvent. | Minimizes the use of toxic reagents and harsh conditions. | researchgate.net |
| Utilization of CO₂ as a C1 Source | Employs carbon dioxide as the carbonyl source. | Utilizes a greenhouse gas and avoids hazardous reagents like phosgene. | organic-chemistry.org |
| Electrochemical Synthesis | Co-reduction of CO₂ and nitrogen sources. | Offers a potential route for sustainable, single-step urea production at ambient conditions. | chemrxiv.org |
These advanced methodologies and green chemistry approaches provide a toolkit for the more sustainable and efficient synthesis of this compound and other related compounds, aligning with the principles of modern chemical manufacturing.
Chemical Reactivity and Mechanistic Investigations
Reactivity Profiles of the Urea (B33335) Functional Group in [(2-Chlorophenyl)methyl]urea
The urea functional group, characterized by a carbonyl group bonded to two nitrogen atoms, is known for its relative stability due to resonance. However, it can participate in a variety of chemical transformations under specific conditions.
The urea functionality in this compound can undergo condensation reactions, typically with aldehydes or other reactive carbonyl compounds, to form larger polymeric structures. These reactions are fundamental to the formation of various resins and materials.
One of the most well-documented condensation reactions involving ureas is with formaldehyde. This reaction proceeds in a stepwise manner, involving initial methylolation (addition of formaldehyde) followed by condensation to form methylene (B1212753) or ether linkages. nih.gov For this compound, the reaction with formaldehyde would be expected to proceed as follows:
Methylolation: The initial reaction involves the addition of formaldehyde to the nitrogen atoms of the urea group to form methylol derivatives. Given the substitution on one nitrogen, both mono- and di-methylol products could potentially form on the terminal -NH2 group.
Condensation: These methylol intermediates are reactive and can condense with other urea molecules (or themselves) to form methylene (-CH2-) bridges, leading to the formation of oligomers and eventually a cross-linked polymer network. This process is typically catalyzed by acids or bases. researchgate.netgoogle.com
The general scheme for the condensation of a substituted urea with formaldehyde to form a resin is depicted below:
Step 1: Methylolation (2-ClC6H4)CH2NHC(O)NH2 + HCHO → (2-ClC6H4)CH2NHC(O)NHCH2OH
Step 2: Condensation 2 (2-ClC6H4)CH2NHC(O)NHCH2OH → (2-ClC6H4)CH2NHC(O)NHCH2OCH2NHC(O)NHCH2(C6H4Cl-2) + H2O or (2-ClC6H4)CH2NHC(O)NHCH2OH + H2N(O)CNHCH2(C6H4Cl-2) → (2-ClC6H4)CH2NHC(O)NHCH2NHC(O)NHCH2(C6H4Cl-2) + H2O
The properties of the resulting resin, such as molar mass, viscosity, and curing time, are influenced by reaction parameters like the molar ratio of reactants, pH, and temperature. nih.gov
Furthermore, N-benzylurea derivatives can react with various amines in the presence of a coupling agent or under reflux conditions to form N-acylureas, demonstrating the versatility of the urea group in condensation-type reactions. reading.ac.uk
The hydrolysis of the urea group in this compound, which would lead to the cleavage of the C-N bonds, is generally a slow process under neutral conditions due to the resonance stabilization of the urea functionality. However, the rate of hydrolysis can be significantly increased under acidic or basic conditions, or with enzymatic catalysis. nih.gov
Acid-Catalyzed Hydrolysis: In an acidic medium, the carbonyl oxygen of the urea is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate, which then breaks down to yield an amine (in this case, 2-chlorobenzylamine) and carbamic acid. The carbamic acid is unstable and decomposes to ammonia (B1221849) and carbon dioxide.
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. While less common for ureas compared to esters, this pathway can occur, leading to the formation of an amine and a carbamate (B1207046) salt. Studies on the hydrolysis of related thioureas have shown a pseudo-first-order reaction with respect to the substrate in a basic medium. nih.gov
Neutral Hydrolysis: Spontaneous, non-enzymatic hydrolysis of urea in neutral aqueous solution is extremely slow. The mechanism is thought to proceed via the addition of water to the carbonyl group. nih.gov
The rate and mechanism of hydrolysis can be influenced by the substituents on the urea nitrogens. The presence of the (2-chlorophenyl)methyl group may affect the electronic and steric environment of the urea moiety, potentially influencing the kinetics of hydrolysis compared to unsubstituted urea.
The urea functional group itself is generally resistant to hydrogenation under standard conditions. However, the term hydrogenation in the context of substituted ureas often refers to the hydrogenolysis of the substituent groups. For this compound, hydrogenation studies would focus on the cleavage of the N-benzyl bond and the potential dehalogenation of the chlorophenyl ring.
The selective hydrogenolysis of a benzyl (B1604629) group in the presence of an aromatic chlorine is a challenging but important transformation in organic synthesis. nacatsoc.org The choice of catalyst and reaction conditions is crucial to control the selectivity between debenzylation and dehalogenation.
Catalyst and Condition Effects on Selectivity:
Research on similar substrates has shown that palladium-based catalysts are commonly used for such hydrogenations. The selectivity can be influenced by:
Catalyst Support and Preparation: Different supports (e.g., carbon, alumina) and catalyst preparation methods (e.g., reduced vs. unreduced) can significantly affect activity and selectivity. nacatsoc.org
Reaction Conditions: Parameters such as hydrogen pressure, temperature, and solvent can be optimized to favor the desired reaction pathway. For instance, lower temperatures and pressures may favor debenzylation over dehalogenation. google.com
Additives: The addition of certain promoters or inhibitors can modulate the catalyst's activity and selectivity.
A plausible reaction pathway for the hydrogenation of this compound would involve the initial hydrogenolysis of the N-CH2 bond to yield urea and 2-chlorotoluene, followed by the potential, albeit slower, hydrogenolysis of the C-Cl bond to produce toluene.
Table 1: Illustrative Data on Selective Hydrogenation of a Related Substrate *
| Catalyst | Temperature (°C) | Pressure (psi) | Time (h) | Conversion (%) | Selectivity for Debenzylation (%) |
| 5% Pd/C (Type A) | 25 | 50 | 4 | >99 | 98 |
| 5% Pd/C (Type B) | 25 | 50 | 6 | >99 | 95 |
| 3% Pd/C | 25 | 50 | 4 | >99 | 70 |
| Raney Nickel | 50 | 100 | 8 | 85 | Lower (significant dehalogenation) |
*Data is hypothetical and based on trends observed in the literature for the hydrogenation of N-benzyl compounds with aromatic halogens to illustrate the principles of selectivity control. nacatsoc.orggoogle.com
This table demonstrates that with the proper selection of a palladium on carbon catalyst, high selectivity for debenzylation can be achieved, minimizing the undesired dehalogenation side reaction. nacatsoc.org
Reactivity at the Chlorophenyl Moiety
The chlorophenyl group in this compound can also undergo characteristic reactions of aromatic compounds, namely nucleophilic and electrophilic substitutions.
Nucleophilic aromatic substitution (SNAr) on the chlorophenyl ring of this compound, where the chlorine atom is replaced by a nucleophile, is generally considered to be unfavorable under standard conditions. The SNAr mechanism requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group (the chlorine atom). libretexts.org These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction.
In this compound, the -CH2NHC(O)NH2 substituent is not a strong electron-withdrawing group. In fact, alkyl groups are generally considered to be weakly electron-donating. Therefore, the aromatic ring is not sufficiently activated for a typical SNAr reaction to occur. Extremely harsh conditions, such as very high temperatures or the use of very strong bases (which might proceed through a benzyne intermediate), would likely be required for any nucleophilic substitution to take place, and such conditions could also lead to the degradation of the urea moiety.
The chlorophenyl ring in this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The position of the incoming electrophile is directed by the combined electronic and steric effects of the existing substituents: the chlorine atom and the -CH2NHC(O)NH2 group.
Directing Effects of Substituents:
Chlorine Atom: The chlorine atom is an ortho, para-directing group due to the resonance effect of its lone pairs, which can delocalize into the ring and stabilize the arenium ion intermediate at these positions. However, due to its electronegativity, it has an electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack compared to benzene (B151609). libretexts.org
-[(2-Chlorophenyl)methyl]urea Moiety: The -CH2NHC(O)NH2 group as a whole is an ortho, para-directing and activating group. The methylene spacer (-CH2-) isolates the urea functionality from direct conjugation with the ring, so its electronic influence is primarily transmitted via an inductive effect, similar to an alkyl group. Alkyl groups are weakly activating and ortho, para-directing. libretexts.org
Predicted Regioselectivity:
Considering the directing effects of both substituents on the 2-chlorotoluene core structure:
The chlorine at position 2 directs incoming electrophiles to positions 4 (para) and 6 (ortho).
The methyl group (at position 1, to which the urea is attached) directs to positions 2 (already occupied), 4 (para), and 6 (ortho).
Both groups reinforce the direction of the electrophile to the 4 and 6 positions. Steric hindrance from the bulky -CH2NHC(O)NH2 group and the adjacent chlorine atom at the 6-position would likely favor substitution at the less hindered 4-position (para to the methyl group and meta to the chlorine, but directed there by the chlorine's ortho, para effect). Therefore, the major product of an electrophilic aromatic substitution on this compound is predicted to be the one where the electrophile adds to the 4-position of the phenyl ring.
Table 2: Predicted Major Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Predicted Major Product |
| Nitration | HNO3, H2SO4 | [(2-Chloro-5-nitrophenyl)methyl]urea |
| Bromination | Br2, FeBr3 | [(4-Bromo-2-chlorophenyl)methyl]urea |
| Sulfonation | SO3, H2SO4 | 4-{[(Aminocarbonyl)amino]methyl}-3-chlorobenzenesulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl3 | 1-{[4-(Acyl)-2-chlorophenyl]methyl}urea |
Note: The predicted products are based on the established principles of directing effects in electrophilic aromatic substitution. libretexts.orglibretexts.org
Exploration of Reaction Mechanisms
The transformation of urea derivatives, including this compound, can be facilitated and directed by the use of catalysts. These catalysts open up specific reaction pathways, often proceeding through a series of elementary steps involving distinct intermediates and transition states. Elucidating these mechanisms is fundamental to optimizing reaction conditions and achieving desired products.
Catalytic Mechanistic Pathways for Urea Derivative Transformations
While specific catalytic transformations of this compound are not extensively detailed in publicly available literature, general mechanistic principles for urea derivatives, particularly in hydrogenation reactions, offer significant insights. Ruthenium-based catalysts, for instance, have been shown to be effective in the hydrogenation of various urea derivatives. nih.govresearchgate.netresearchgate.net
A proposed general mechanism for the ruthenium-catalyzed hydrogenation of urea derivatives involves the formation of a hemiaminal intermediate . nih.govresearchgate.net The reaction's selectivity towards different products, such as formamides or complete reduction to amines and methanol, can be controlled by tuning the acid-base environment of the catalytic system. nih.govresearchgate.net This suggests that the fate of the hemiaminal intermediate is a critical branch point in the reaction pathway.
The catalytic cycle is thought to commence with the coordination of the urea derivative to the metal center. Subsequent hydride transfer from the catalyst to the carbonyl carbon of the urea leads to the formation of the aforementioned hemiaminal intermediate. The decomposition of this intermediate can then proceed via different pathways, dictated by the reaction conditions and the nature of the catalyst and additives.
For instance, in the presence of a base, the hemiaminal can be deprotonated, favoring a pathway that leads to the formation of formamides. Conversely, under more neutral or slightly acidic conditions, the hemiaminal may be protonated, facilitating the cleavage of the C-N bond and subsequent reduction to the corresponding amine and methanol. The specific substituents on the urea, such as the 2-chlorophenylmethyl group, would be expected to influence the electronic and steric properties of the molecule, thereby affecting the kinetics and thermodynamics of these catalytic steps.
Table 1: Key Factors Influencing Catalytic Pathways of Urea Derivatives
| Factor | Influence on Reaction Mechanism | Potential Effect on this compound |
|---|---|---|
| Catalyst Type (e.g., Ru, Ir) | Determines the mode of activation and the nature of the active catalytic species. | The choice of metal and ligands will affect the coordination geometry and reactivity with the urea moiety. |
| Additives (e.g., Bases, Acids) | Can alter the reaction pathway by influencing the stability and reactivity of intermediates like the hemiaminal. nih.govresearchgate.net | The presence of a base could favor formamide formation, while acidic conditions might promote cleavage to 2-chlorobenzylamine (B130927). |
| Solvent | Can affect the solubility of reactants and catalysts, and can also participate in the reaction mechanism. | Polar aprotic solvents are often used in such catalytic reactions. |
| Temperature and Pressure | Influence the reaction rates and the position of equilibria in the catalytic cycle. | Higher temperatures and pressures are typically required for hydrogenation reactions. |
Investigation of Intermediates and Transition States
The direct experimental observation of intermediates and transition states is often challenging due to their transient nature. However, a combination of spectroscopic techniques, kinetic studies, and computational chemistry provides a powerful toolkit for their investigation.
Intermediates are transient species that exist for a finite lifetime during a chemical reaction. In the context of catalytic transformations of this compound, potential intermediates include:
Metal-Urea Complexes: The initial coordination of the urea to the catalyst's metal center is the first step in the catalytic cycle. The geometry and electronic structure of this complex are crucial for the subsequent steps.
Hemiaminal Intermediate: As mentioned, this is a key proposed intermediate in hydrogenation reactions, formed by the addition of a hydride to the carbonyl group. nih.govresearchgate.net Its stability and reactivity are pivotal in determining the final product distribution.
Isocyanate Intermediate: In some transformations, particularly those involving thermal decomposition or rearrangement reactions, an isocyanate intermediate (2-chlorobenzyl isocyanate) could be formed through the elimination of ammonia from the urea molecule.
Transition states represent the highest energy point along a reaction coordinate, corresponding to the fleeting arrangement of atoms as bonds are broken and formed. They cannot be isolated but their structure and energy can be modeled using computational methods, such as Density Functional Theory (DFT). For the catalytic reactions of this compound, key transition states would be associated with:
Hydride Transfer: The transition state for the transfer of a hydride from the metal catalyst to the urea's carbonyl carbon.
C-N Bond Cleavage: The transition state for the breaking of the carbon-nitrogen bond in the hemiaminal intermediate or other intermediates.
Product Release: The transition state associated with the dissociation of the final product from the catalyst, regenerating the active catalytic species.
Computational studies on related urea derivatives have been employed to elucidate reaction mechanisms and predict the geometries and energies of transition states. e3s-conferences.org Such studies for this compound could provide valuable insights into the influence of the 2-chlorophenyl group on the reaction pathway, for example, through steric hindrance or electronic effects on the stability of intermediates and the energy barriers of transition states.
Table 2: Investigational Techniques for Intermediates and Transition States
| Technique | Application | Information Gained |
|---|---|---|
| In-situ Spectroscopy (e.g., IR, NMR) | Monitoring the reaction mixture under catalytic conditions. | Detection and characterization of stable or semi-stable intermediates. |
| Kinetic Studies | Measuring reaction rates under varying conditions (concentration, temperature). | Provides information about the rate-determining step and the composition of the transition state. |
| Computational Chemistry (e.g., DFT) | Modeling the potential energy surface of the reaction. | Provides detailed information on the structure and energy of intermediates and transition states. e3s-conferences.org |
| Isotope Labeling Studies | Using isotopically labeled reactants to trace the path of atoms through the reaction. | Helps to confirm proposed mechanistic pathways and the involvement of specific bonds in the transition state. |
Structural Elucidation and Advanced Spectroscopic Characterization
Crystallographic Analysis of [(2-Chlorophenyl)methyl]urea and Analogs
Crystallographic analysis offers definitive proof of molecular structure, providing precise atomic coordinates and insights into the packing of molecules within a crystal lattice.
X-ray Single-Crystal Diffraction Studies
For instance, the crystal structure of 1-(2-chlorobenzyl)-3-(3-chlorophenyl)urea was determined to belong to the orthorhombic crystal system with the space group P2₁2₁2₁. doaj.org The unit cell parameters for this analog were reported as a = 8.5344(8) Å, b = 12.0204(16) Å, and c = 13.4504(13) Å, with a cell volume of 1379.8(3) ų. doaj.org Such data, obtained from the diffraction pattern of a single crystal, allows for the precise calculation of bond lengths, bond angles, and torsion angles within the molecule, confirming the connectivity and stereochemistry.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₁₂Cl₂N₂O |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5344(8) |
| b (Å) | 12.0204(16) |
| c (Å) | 13.4504(13) |
| Volume (ų) | 1379.8(3) |
| Z | 4 |
| Temperature (K) | 293 |
Intermolecular Interactions and Crystal Packing Motifs
The crystal packing of urea (B33335) derivatives is predominantly governed by a network of intermolecular hydrogen bonds. The urea moiety contains both hydrogen bond donors (the N-H groups) and a strong hydrogen bond acceptor (the carbonyl oxygen), facilitating the formation of robust and predictable supramolecular structures. ethernet.edu.et
In the crystal lattices of chlorophenyl-substituted ureas, the most common and stabilizing interaction is the N−H···O hydrogen bond. These interactions typically lead to the formation of well-defined motifs, such as one-dimensional tapes or two-dimensional sheets. semanticscholar.org For example, molecules often assemble into centrosymmetric dimers via a pair of N−H···O hydrogen bonds, forming a characteristic ring motif. These dimers then propagate through further hydrogen bonding to create extended networks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
Proton NMR (¹H NMR) for Structural Confirmation
Proton NMR spectroscopy confirms the presence and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons. rasayanjournal.co.in
Aromatic Protons: The protons on the 2-chlorophenyl ring are expected to appear in the aromatic region, typically between δ 7.0 and 7.5 ppm. Due to the ortho-chloro substitution, these four protons will be chemically non-equivalent and will likely exhibit a complex multiplet pattern resulting from spin-spin coupling.
Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene bridge are chemically equivalent and are expected to appear as a doublet. This signal is shifted downfield by the adjacent electron-withdrawing phenyl ring and the urea nitrogen, likely appearing in the range of δ 4.0-4.5 ppm. The splitting into a doublet is due to coupling with the adjacent N-H proton.
Urea Protons (-NH- and -NH₂): The urea moiety has three protons. The proton of the secondary amine (-NH-) adjacent to the methylene group is expected to produce a triplet (due to coupling with the -CH₂- protons) in the region of δ 5.5-6.5 ppm. The two protons of the terminal amide group (-NH₂) may appear as a broad singlet around δ 5.5-6.0 ppm. chemicalbook.comresearchgate.net The chemical shifts of N-H protons are often broad and can be concentration and solvent dependent due to hydrogen bonding and chemical exchange.
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Aromatic (Ar-H) | 7.0 - 7.5 | Multiplet (m) |
| Methylene (-CH₂-) | 4.0 - 4.5 | Doublet (d) |
| Amide (-NH-) | 5.5 - 6.5 | Triplet (t) |
| Amide (-NH₂) | 5.5 - 6.0 | Broad Singlet (br s) |
Carbon-13 NMR (¹³C NMR) for Carbon Framework Elucidation
Carbon-13 NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
Carbonyl Carbon (-C=O): The carbonyl carbon of the urea group is the most deshielded carbon and is expected to have a chemical shift in the range of δ 155-165 ppm. hmdb.caresearchgate.net
Aromatic Carbons: The six carbons of the 2-chlorophenyl ring will produce signals in the aromatic region (δ 120-140 ppm). The carbon atom directly bonded to the chlorine atom (C-Cl) will be shifted to a distinct frequency, as will the carbon atom bonded to the methylene group (C-CH₂).
Methylene Carbon (-CH₂-): The methylene carbon, situated between the aromatic ring and the nitrogen atom, is expected to resonate at approximately δ 40-50 ppm. chemicalbook.com
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (-C=O) | 155 - 165 |
| Aromatic (Ar-C) | 120 - 140 |
| Methylene (-CH₂-) | 40 - 50 |
Two-Dimensional NMR Techniques
While 1D NMR spectra provide fundamental structural information, two-dimensional (2D) NMR techniques are essential for unambiguously assigning all signals and confirming the complete molecular structure, especially for complex molecules. ipb.ptpreprints.org
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling relationships. It would show correlations between adjacent protons in the aromatic ring and, crucially, would confirm the coupling between the -CH₂- protons and the adjacent -NH- proton.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC or HMQC spectrum would definitively link each aromatic proton signal to its corresponding carbon signal and the methylene proton signal to the methylene carbon signal. nih.gov
Vibrational Spectroscopy
Vibrational spectroscopy is a critical analytical tool for the structural elucidation of molecules by identifying the functional groups present. Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy probe the vibrational modes of a molecule, which are dependent on the bond strengths and atomic masses. Each functional group possesses characteristic vibrational frequencies, providing a molecular fingerprint.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides detailed information about the molecular structure and the chemical bonds within the compound this compound. The key functional groups—urea, methylene, and the 2-chlorophenyl ring—exhibit characteristic absorption bands.
The urea moiety (-NH-CO-NH2) gives rise to several distinct vibrations. The N-H stretching vibrations typically appear as strong, broad bands in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibration, known as the Amide I band, is one of the most intense and characteristic absorptions in the spectrum, generally found between 1630 and 1685 cm⁻¹. The Amide II band, which results from a combination of N-H bending and C-N stretching, is observed in the 1580-1640 cm⁻¹ range. researchgate.net
The methylene bridge (-CH2-) connecting the phenyl ring and the urea group has characteristic C-H stretching and bending vibrations. Asymmetric and symmetric C-H stretching modes are expected in the 2900-3000 cm⁻¹ region. theaic.org Scissoring and wagging deformations of the CH2 group typically appear around 1450 cm⁻¹ and 1350 cm⁻¹, respectively. theaic.org
The 2-chlorophenyl group also presents a set of characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. The stretching vibrations of the C=C bonds within the benzene (B151609) ring produce a series of bands in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration for chloro-aromatic compounds is generally found in the 700-800 cm⁻¹ range. theaic.org
Table 1: Predicted FTIR Vibrational Frequencies and Assignments for this compound
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3300 - 3500 | Strong, Broad | N-H Stretching | Urea (-NH, -NH₂) |
| 3000 - 3100 | Medium | Aromatic C-H Stretching | 2-Chlorophenyl Ring |
| 2900 - 3000 | Medium | -CH₂- Stretching | Methylene Bridge |
| 1630 - 1685 | Strong | C=O Stretching (Amide I) | Urea (-CO-) |
| 1580 - 1640 | Medium-Strong | N-H Bending (Amide II) | Urea (-NH-) |
| 1450 - 1600 | Medium-Weak | C=C Ring Stretching | 2-Chlorophenyl Ring |
| ~1450 | Medium | -CH₂- Scissoring | Methylene Bridge |
| 1000 - 1300 | Medium | C-N Stretching | Urea, Benzyl (B1604629) Amine |
| 700 - 800 | Strong | C-Cl Stretching | 2-Chlorophenyl Ring |
Note: The data in this table is based on characteristic vibrational frequencies for the constituent functional groups and may vary slightly in the actual compound due to molecular environment and intermolecular interactions.
Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While FTIR is sensitive to polar bonds and asymmetric vibrations, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds. Therefore, it provides valuable additional information for the structural characterization of this compound.
The aromatic ring of the 2-chlorophenyl moiety is expected to produce strong signals in the Raman spectrum. The symmetric "ring breathing" mode, a uniform expansion and contraction of the benzene ring, is a characteristic and often intense Raman band. The C=C stretching vibrations within the aromatic ring are also strongly Raman active. theaic.org The symmetric stretching of the -CH2- group is another vibration that should be readily observable. In contrast, the highly polar C=O bond of the urea group, which gives a very strong signal in the FTIR spectrum, is expected to show a weaker band in the Raman spectrum.
Table 2: Predicted Raman Shifts and Assignments for this compound
| Raman Shift Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3000 - 3100 | Medium | Aromatic C-H Stretching | 2-Chlorophenyl Ring |
| ~2900 | Strong | Symmetric -CH₂- Stretching | Methylene Bridge |
| 1550 - 1620 | Strong | C=C Ring Stretching | 2-Chlorophenyl Ring |
| ~1000 | Strong | Ring Breathing | 2-Chlorophenyl Ring |
| 700 - 800 | Medium | C-Cl Stretching | 2-Chlorophenyl Ring |
Note: This table presents predicted Raman shifts based on the expected Raman activity of the compound's functional groups.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, MS provides the exact molecular mass and offers insights into its connectivity through the analysis of its fragmentation patterns. chemguide.co.uk
The molecular formula of this compound is C₈H₉ClN₂O, which corresponds to a monoisotopic mass of 184.04034 Da. uni.lu In mass spectrometry using soft ionization techniques like electrospray ionization (ESI), the compound is typically observed as a protonated molecule, [M+H]⁺, with an m/z of 185.04762. uni.lu The presence of a chlorine atom results in a characteristic isotopic pattern for the molecular ion peak, with a second peak at [M+2] that is approximately one-third the intensity of the main peak, corresponding to the natural abundance of the ³⁷Cl isotope.
Under higher energy conditions, such as electron ionization (EI) or collision-induced dissociation (CID), the molecular ion undergoes fragmentation. chemguide.co.uk The fragmentation pattern is predictable based on the structure of the molecule, with cleavage occurring at the weakest bonds and leading to the formation of stable carbocations or radical cations.
For this compound, two primary fragmentation pathways are anticipated:
Benzylic Cleavage: Cleavage of the C-N bond between the methylene group and the urea nitrogen is a highly probable fragmentation pathway. This results in the formation of the stable 2-chlorobenzyl cation. This fragment would produce a characteristic isotopic pair at m/z 125 (for ³⁵Cl) and 127 (for ³⁷Cl).
Urea Moiety Cleavage: Fragmentation can occur at the C-N bonds within the urea group. A common pathway for substituted ureas is the cleavage that leads to the elimination of an isocyanate, or the formation of an amine fragment. nih.gov For instance, cleavage could yield a protonated urea fragment (m/z 61) or a fragment corresponding to the 2-chlorobenzyl isocyanate cation.
Table 3: Predicted Key Ions in the Mass Spectrum of this compound
| m/z (for ³⁵Cl) | Proposed Ion Structure | Fragment Name |
| 185 | [C₈H₉ClN₂O + H]⁺ | Protonated Molecular Ion |
| 125 | [C₇H₆Cl]⁺ | 2-Chlorobenzyl Cation |
| 61 | [CH₄N₂O + H]⁺ | Protonated Urea Fragment |
Note: The m/z values are for the most abundant isotope (³⁵Cl). Corresponding ions containing ³⁷Cl will be observed at m/z+2. This represents a proposed fragmentation pattern based on established chemical principles.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, allowing for the detailed exploration of molecular properties that can be difficult to measure experimentally. Methods like Density Functional Theory (DFT) have become standard for accurately predicting the geometric and electronic characteristics of molecules.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. Studies on analogous N-aryl and N-alkyl urea (B33335) derivatives, often employing the B3LYP functional with a 6-311++G(2d,2p) basis set, provide a reliable framework for understanding the geometry of [(2-Chlorophenyl)methyl]urea.
Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogous Compounds.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Lengths (Å) | C=O | ~1.25 Å |
| C-N (Amide) | ~1.36 Å | |
| C-N (Benzyl) | ~1.45 Å | |
| C-Cl | ~1.74 Å | |
| Bond Angles (°) | O=C-N | ~122° |
| N-C-N | ~116° | |
| C-N-H | ~120° |
| Dihedral Angles (°) | C-C-N-C | Variable (defines conformation) |
Note: These values are representative and derived from computational studies on structurally similar phenyl and benzyl (B1604629) urea derivatives. Actual values would require a specific DFT calculation for the title compound.
Frontier Molecular Orbital (FMO) theory is essential for describing chemical reactivity and electronic properties. malayajournal.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. malayajournal.org A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org
For molecules containing chlorophenyl and urea moieties, the HOMO is typically localized on the electron-rich parts of the molecule, such as the phenyl ring and the urea nitrogen and oxygen atoms. The LUMO, conversely, is often distributed over the π-system of the aromatic ring and the carbonyl group. In a study on a related 2-(4-chlorophenyl) compound calculated at the B3LYP/6-31G(d,p) level, the HOMO and LUMO energies were found to be -5.2822 eV and -1.2715 eV, respectively, resulting in an energy gap of 4.0106 eV. malayajournal.orgacadpubl.eu This value suggests that this compound would be a moderately stable molecule.
Table 2: Representative Frontier Molecular Orbital Energies based on Analogous Compounds.
| Orbital | Energy (eV) | Significance |
|---|---|---|
| HOMO | ~ -5.3 to -6.5 eV | Electron-donating capacity |
| LUMO | ~ -1.0 to -1.5 eV | Electron-accepting capacity |
| Energy Gap (ΔE) | ~ 4.0 to 5.0 eV | Chemical stability and reactivity |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of different electrostatic potential on the electron density surface, typically color-coded so that red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the MEP map is expected to show the most negative potential (red/yellow) concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. researchgate.net This makes it the primary site for electrophilic attack and hydrogen bond donation. The N-H protons of the urea group would exhibit a positive electrostatic potential (blue), identifying them as sites for nucleophilic attack and hydrogen bond acceptance. The chlorophenyl ring would show a mixed potential, with the chlorine atom contributing to a region of slight negative potential. Such maps are crucial for understanding intermolecular interactions. researchgate.net
Conformational Analysis and Tautomeric Stability
The biological activity and physical properties of flexible molecules like this compound are highly dependent on their preferred conformation. Conformational analysis of N,N'-disubstituted ureas reveals several possible stable arrangements due to rotation around the C-N bonds. researchgate.netnih.gov
Computational studies on N-alkyl-N'-aryl ureas show that the trans-trans and cis-trans conformations are often the most stable. researchgate.netnih.gov The relative stability is dictated by a balance between steric hindrance and the potential for intramolecular hydrogen bonding. For this compound, a conformation allowing an intramolecular hydrogen bond between one of the N-H protons and the chlorine atom or the π-system of the phenyl ring could be particularly stable. The rotational barriers around the C(sp2)-N bonds in substituted ureas are typically in the range of 8-10 kcal/mol. osti.gov
Urea and its derivatives can theoretically exist in tautomeric forms, primarily through amide-imidol tautomerism where a proton migrates from a nitrogen atom to the carbonyl oxygen, forming a C=N double bond and an O-H group. However, extensive experimental and computational studies have shown that the amide (keto) form of urea is significantly more stable than the imidol (enol) form. tsijournals.com Theoretical calculations consistently predict a large energy difference between the two tautomers, confirming that this compound exists almost exclusively in the amide form under normal conditions.
Prediction of Spectroscopic Properties
Computational methods are highly effective in predicting spectroscopic data, which can aid in the interpretation of experimental spectra.
Theoretical vibrational frequencies can be calculated using DFT, typically at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(2d,2p)). These calculations provide a predicted infrared (IR) and Raman spectrum. While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be scaled by an appropriate factor to achieve excellent agreement.
For this compound, key vibrational modes can be predicted. The C=O stretching vibration is one of the most intense and characteristic bands, expected to appear in the 1650-1690 cm⁻¹ region. The N-H stretching vibrations are predicted to be in the 3300-3500 cm⁻¹ range. dergipark.org.tr The C-N stretching modes and N-H bending modes would appear in the fingerprint region (below 1600 cm⁻¹). The presence of the chlorophenyl group would introduce characteristic C-Cl stretching vibrations (typically 600-800 cm⁻¹) and aromatic C-H and C=C stretching modes.
Table 3: Predicted Key Vibrational Frequencies for this compound.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Stretching of the amine groups |
| Aromatic C-H Stretch | 3000 - 3100 | Stretching of C-H bonds on the phenyl ring |
| Aliphatic C-H Stretch | 2850 - 2980 | Stretching of C-H bonds on the methyl group |
| C=O Stretch | 1650 - 1690 | Carbonyl group stretching |
| N-H Bend | 1550 - 1620 | Bending (scissoring) of the amine groups |
| Aromatic C=C Stretch | 1450 - 1600 | Phenyl ring skeletal vibrations |
| C-N Stretch | 1200 - 1400 | Stretching of the carbon-nitrogen bonds |
| C-Cl Stretch | 600 - 800 | Stretching of the carbon-chlorine bond |
Note: These frequency ranges are based on DFT calculations performed on analogous substituted urea and chlorobenzene (B131634) compounds. dergipark.org.trsemanticscholar.org
Non-Linear Optical (NLO) Properties Calculations
Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. nih.gov The key parameters that quantify the NLO response are the polarizability (α) and the first-order hyperpolarizability (β). researchgate.net Urea is a standard reference compound in NLO studies due to its well-characterized NLO response. nih.govresearchgate.networldscientific.com
Theoretical calculations of the NLO properties of this compound would involve the optimization of its molecular geometry followed by the calculation of α and β using a suitable DFT functional and basis set. ucf.eduunito.it The polarizability describes the linear response of the molecule's electron cloud to an external electric field, while the hyperpolarizability describes the non-linear response. researchgate.net Large values of hyperpolarizability are indicative of a strong NLO response.
While specific calculations for this compound are not available, studies on other urea derivatives suggest that the introduction of aromatic rings and substituent groups can significantly influence the NLO properties. nih.gov The presence of the chlorophenyl group in this compound is expected to enhance its polarizability and hyperpolarizability compared to urea itself. The following table provides a hypothetical comparison of the calculated NLO properties of this compound with the standard reference, urea. The values for this compound are illustrative and based on trends observed in related molecules.
| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (esu) | First-Order Hyperpolarizability (β) (esu) |
|---|---|---|---|
| Urea (Reference) | 4.56 | 4.23 x 10-24 | 0.34 x 10-30 |
| This compound (Hypothetical) | 5.20 | 12.5 x 10-24 | 5.80 x 10-30 |
Molecular Modeling and Docking Studies (excluding clinical trial outcomes)
Molecular modeling and docking are powerful computational techniques used to predict the binding affinity and interaction patterns of a small molecule (ligand) with a biological macromolecule, typically a protein. nih.govresearchgate.net These studies are fundamental in drug discovery and design, providing insights into the potential therapeutic applications of a compound. Urea derivatives are known to be inhibitors of various enzymes, including kinases and bacterial enzymes like DNA gyrase. researchgate.netekb.egresearchgate.netnih.gov
In a typical molecular docking study involving this compound, the three-dimensional structure of the compound would be docked into the active site of a target protein. The docking algorithm would then predict the most favorable binding pose and calculate a docking score, which is an estimate of the binding affinity. The analysis of the docked pose would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site.
While specific docking studies for this compound were not found, extensive research on other urea derivatives highlights their potential as enzyme inhibitors. For example, various urea-containing compounds have been docked into the active sites of protein kinases, which are crucial targets in cancer therapy. nih.govresearchgate.netresearchgate.netmdpi.com These studies often show that the urea moiety forms critical hydrogen bonds with the protein backbone in the hinge region of the kinase domain. Similarly, urea and thiourea (B124793) derivatives have been investigated as inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial replication, making them potential antibacterial agents. ekb.egresearchgate.netnih.gov The docking studies of these compounds reveal interactions with key residues in the ATP-binding site of the GyrB subunit.
Based on the structural similarity of this compound to these studied inhibitors, it is plausible that it could also bind to the active sites of such enzymes. The 2-chlorophenyl group could engage in hydrophobic and halogen bonding interactions, while the urea group could act as a hydrogen bond donor and acceptor. The following table summarizes the key interactions typically observed for urea derivatives in the active sites of protein kinases and DNA gyrase, which could be extrapolated to this compound.
| Protein Target Class | Key Interacting Residues (Examples) | Typical Interactions with Urea Moiety | Potential Role of the 2-Chlorophenyl Group |
|---|---|---|---|
| Protein Kinases | Hinge region amino acids (e.g., Cys, Met, Ala) | Hydrogen bonds with backbone NH and CO groups | Hydrophobic interactions, halogen bonding |
| DNA Gyrase (GyrB subunit) | Asp, Asn, Glu, water molecules | Hydrogen bonds with side chains and conserved water molecules | Hydrophobic interactions within the ATP-binding pocket |
Applications in Chemical and Biological Research Excluding Clinical, Dosage, Safety, or Physical Properties
Role as Synthetic Intermediates in Organic Chemistry
Urea (B33335) and its derivatives, including [(2-Chlorophenyl)methyl]urea, are fundamental precursors in the synthesis of a wide array of heterocyclic compounds. researchgate.net These structures are integral to the development of new pharmaceutical agents and other functional organic molecules. The reactivity of the urea moiety allows it to participate in various cyclization and condensation reactions, making it a valuable tool for synthetic organic chemists.
The primary application of urea derivatives in organic synthesis is in the construction of nitrogen-containing heterocycles. researchgate.netekb.eg For instance, they are key components in the Biginelli reaction, a one-pot multicomponent reaction used to synthesize dihydropyrimidinones. These compounds can also react with dicarbonyl compounds to form various heterocyclic systems like pyrimidines. mdpi.com The presence of the (2-chlorophenyl)methyl group can influence the reactivity and physical properties of the resulting heterocyclic compounds, potentially enhancing their biological activity. The versatility of urea derivatives extends to their use in creating complex molecular architectures with potential applications in medicinal chemistry and material science. researchgate.net
Exploration in Enzyme Inhibition Studies (in vitro/pre-clinical)
The structural features of this compound and its derivatives have made them attractive candidates for investigation as enzyme inhibitors. The urea functional group is particularly adept at forming hydrogen bonds with amino acid residues in the active sites of enzymes, leading to potent and often specific inhibition.
Urease Inhibition Mechanisms
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia (B1221849) and carbon dioxide, a process implicated in pathologies caused by certain bacteria, such as Helicobacter pylori. The inhibition of urease is a key strategy for treating these infections. Urea derivatives have been extensively studied as urease inhibitors. nih.gov
The mechanism of inhibition often involves the interaction of the urea moiety with the dinuclear nickel center in the enzyme's active site. researchgate.net Inhibitors can act in a substrate-like manner, binding directly to the active site, or through a mechanism-based approach. The carbonyl oxygen and nitrogen atoms of the urea group can coordinate with the nickel ions, effectively blocking the substrate from binding. core.ac.ukresearchgate.net The phenyl ring and its substituents, such as the chloro group in this compound, can further stabilize the enzyme-inhibitor complex through hydrophobic and other non-covalent interactions within the active site pocket. nih.gov
Soluble Epoxide Hydrolase (sEH) Inhibition
Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acids (DHETs). mdpi.comnih.gov Inhibition of sEH is a promising therapeutic strategy for managing hypertension, inflammation, and pain. nih.govnih.gov
Urea-based compounds are among the most potent sEH inhibitors discovered. nih.gov The central urea moiety is a critical pharmacophore, forming key hydrogen bonds with two tyrosine residues (Tyr381 and Tyr465) and an aspartate residue (Asp333) in the catalytic pocket of sEH. nih.gov The lipophilic groups attached to the urea, such as the (2-chlorophenyl)methyl group, occupy a hydrophobic, L-shaped pocket within the enzyme, significantly enhancing binding affinity and inhibitory potency. nih.govnih.gov Extensive structure-activity relationship (SAR) studies have demonstrated that modifications to these lipophilic groups can fine-tune the inhibitory activity and pharmacokinetic properties of these compounds. mdpi.comnih.gov
Table 1: Inhibition of Soluble Epoxide Hydrolase by Urea Derivatives
| Compound | Target | IC50 Value | Reference |
| Adamantyl Urea Derivative (4f) | Human sEH | 2.94 nM | mdpi.com |
| Adamantyl Urea Derivative (4l) | Human sEH | 1.69 nM | mdpi.com |
| Piperidine Urea Derivative (G1) | Human sEH | 0.05 nM | nih.gov |
| Piperidine Urea Derivative (G1) | Mouse sEH | 0.14 nM | nih.gov |
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a key enzyme in the central and peripheral nervous systems, responsible for the breakdown of the neurotransmitter acetylcholine. mdpi.com Inhibitors of AChE are the primary therapeutic agents for the symptomatic treatment of Alzheimer's disease. nih.gov
While sulfonylurea derivatives have been more commonly studied, other urea-based compounds have also been investigated for AChE inhibition. nih.gov The mechanism of action involves the binding of the inhibitor to the active site of the enzyme, preventing the hydrolysis of acetylcholine. The urea structure can interact with key residues in the catalytic gorge of AChE. For instance, some urea derivatives act as competitive inhibitors, binding to the catalytic active site (CAS), while others may bind to the peripheral anionic site (PAS) or exhibit a mixed-type inhibition. nih.gov Preclinical studies using PET imaging in monkeys have demonstrated that AChE inhibitors can effectively suppress enzyme activity in the brain and improve cognitive function in models of impairment. nih.gov
Table 2: Acetylcholinesterase Inhibition by Sulfonylurea Drugs
| Compound | IC50 Value | Type of Inhibition |
| Glyburide (GLY) | 0.74 ± 0.02 µM | Competitive |
| Chlorpropamide (CPM) | 5.72 ± 0.24 µM | Noncompetitive |
| Tolbutamide (TBM) | 28.9 ± 1.60 µM | Noncompetitive |
Data from in vitro studies on the neurotransmitter degrading enzyme acetylcholinesterase. nih.gov
Other Enzymatic Target Interactions
The versatility of the urea scaffold has led to its exploration against a variety of other enzymatic targets. The ability to modify the substituents on the urea nitrogen atoms allows for the creation of libraries of compounds that can be screened against different enzymes.
Derivatives of (2-chlorophenyl)urea have been found to interact with serine/threonine kinases, such as the mitogen-activated protein kinase 14 (MAPK14), which is a key component in cellular signaling pathways responding to stress and inflammatory cytokines. drugbank.com Additionally, novel urea derivatives have been designed as dual-target ligands, simultaneously activating glucokinase (GK) and peroxisome proliferator-activated receptor-γ (PPARγ). nih.gov This dual-action approach may offer a more effective treatment for type 2 diabetes mellitus. These findings highlight the potential of urea-based compounds to be developed into highly specific or multi-targeting therapeutic agents. nih.gov
Investigations into Antimicrobial and Antifungal Activities (in vitro/pre-clinical)
The emergence of multi-drug-resistant (MDR) microbial strains has created an urgent need for new antimicrobial agents. nih.gov Urea derivatives have been identified as a promising class of compounds with a broad spectrum of antimicrobial and antifungal activities. jetir.orgnih.gov
Numerous studies have reported the synthesis and in vitro evaluation of urea derivatives against various bacterial and fungal pathogens. nih.govresearchgate.net These compounds have shown activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli. nih.govmdpi.com Similarly, significant antifungal activity has been observed against species like Candida albicans and various plant-pathogenic fungi. nih.govnih.gov
The mechanism of antimicrobial action is not fully elucidated but is thought to involve the disruption of essential cellular processes. The specific substituents on the urea core, such as the (2-chlorophenyl)methyl group, play a crucial role in determining the potency and spectrum of activity. For example, the presence of halogen atoms on the phenyl ring is often associated with enhanced antimicrobial efficacy. nih.gov
Table 3: In Vitro Antimicrobial Activity of Urea Derivatives
| Compound Class | Target Organism | Activity Level | Reference |
| N-aryl urea derivatives | Acinetobacter baumannii | Moderate to excellent growth inhibition | nih.gov |
| Benzoylurea derivatives | Rhizoctonia solani | EC50 = 5.21 µg/mL (Compound 4l) | nih.gov |
| Benzoylurea derivatives | Phomopsis sp. | Comparable to hymexazol (Compound 4j) | nih.gov |
| Sulfonylurea derivatives | Methicillin-resistant S. aureus (MRSA) | Active at low µg/mL concentrations | mdpi.com |
Anticancer Research Applications (in vitro/pre-clinical)
Diaryl urea-based compounds have garnered substantial interest for their potential as anticancer agents. nih.gov A range of derivatives based on the this compound scaffold have been synthesized and evaluated for their in vitro antiproliferative activities against numerous human cancer cell lines.
The cytotoxic effects of these compounds have been observed in cell lines derived from various cancers, including breast (MCF-7, MDA-MB-231), colon (HT-29, HCT-116), liver (HepG2), lung (A549), and bladder (T24) cancers. nih.govmdpi.comnih.govekb.eg The potency of these compounds, often measured by their half-maximal inhibitory concentration (IC₅₀), varies depending on the specific chemical structure and the cancer cell line being tested. For example, one diaryl urea derivative demonstrated an IC₅₀ value of 2.566 µM against A549 cells. nih.gov Another study on pyrazinyl–aryl urea derivatives found that one compound exhibited a potent IC₅₀ of 4.58 µM against the T24 bladder cancer cell line, while showing low cytotoxicity against normal human bladder epithelial cells. nih.gov
Research into the mechanisms by which urea-based compounds exert their anticancer effects has revealed multiple pathways. A key area of investigation is the induction of programmed cell death, including apoptosis and necroptosis.
One study found that a pyrazinyl–aryl urea derivative could induce apoptosis in T24 bladder cancer cells at lower concentrations and necroptosis at higher concentrations. nih.gov This dual-death induction was linked to the generation of intracellular reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential. nih.gov Other research on bisaryl urea compounds indicates they can induce apoptosis by acting as mitochondrial uncouplers. nih.gov This process, facilitated by a fatty acid-activated mechanism, disrupts mitochondrial oxidative phosphorylation, ultimately leading to cell death. nih.gov
Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of urea derivatives. These studies analyze how modifications to the chemical structure affect biological activity. For diaryl urea compounds, it has been found that substitutions on the benzene (B151609) rings are critical. The presence of chlorine and methyl groups, along with the linear extension of the molecule via a methylene (B1212753) spacer, can enhance antiproliferative activity. nih.gov
Conversely, other studies have noted that the introduction of chlorine into the aromatic ring of certain cytokinin analogues can significantly reduce cytotoxicity. mdpi.com For bisaryl ureas that act as mitochondrial uncouplers, SAR studies have shown that lipophilic, electron-withdrawing groups enhance their activity. nih.gov The urea moiety itself is considered a privileged scaffold in medicinal chemistry and plays a pivotal role in the design of kinase inhibitors, where it often binds to the ATP-binding site of the target kinase. nih.gov
Development as Allosteric Modulators (e.g., Cannabinoid Type-1 receptor)
Beyond antimicrobial and anticancer applications, urea derivatives are being developed as allosteric modulators for G-protein coupled receptors, such as the Cannabinoid Type-1 (CB1) receptor. Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, offering a novel way to control receptor activity. nih.govnih.gov
Several diarylurea compounds, such as PSNCBAM-1 (1-(4-chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea), have been identified as negative allosteric modulators (NAMs) of the CB1 receptor. nih.govacs.org These NAMs can decrease the signaling of agonist molecules. nih.gov SAR studies on these compounds have revealed that the substitution pattern on the chlorophenyl ring is critical for activity. While substitutions at the 4-position of the phenyl group are tolerated and favor electron-withdrawing functionalities, substitutions at the 2-position, as in this compound, have been shown to abolish activity at the CB1 receptor in related series. acs.org This highlights the precise structural requirements for allosteric modulation and guides the design of new compounds with desired pharmacological profiles. rti.org
Use of this compound as a Chemical Probe for Biological Target Engagement Remains Undocumented in Publicly Available Research
Despite the broad utility of urea-containing compounds in chemical biology and drug discovery, a thorough review of scientific literature reveals a significant gap in knowledge regarding the specific application of this compound as a chemical probe for biological target engagement. While the fundamental principles of using chemical probes to investigate protein function and validate drug targets are well-established, there is no readily available research detailing the use of this particular compound for such purposes in a non-clinical context.
Chemical probes are essential tools in biological research, designed to bind to a specific protein target and modulate its function, thereby allowing researchers to study the protein's role in cellular processes. The development and characterization of such probes involve demonstrating their direct physical interaction with the intended target within a biological system. This process, known as target engagement, is a critical step in both fundamental research and the early stages of drug development.
The broader class of urea derivatives has been extensively studied for their interactions with various biological targets. The urea functional group is capable of forming hydrogen bonds with amino acid residues in proteins, contributing to binding affinity and specificity. Numerous studies have explored the structure-activity relationships of different substituted ureas to optimize their interactions with enzymes, receptors, and other proteins.
However, specific and detailed research findings on the use of this compound as a chemical probe are conspicuously absent from the public domain. There are no published studies that describe:
Target Identification: The use of this compound in screening assays (e.g., affinity chromatography, activity-based protein profiling) to identify its specific biological binding partners.
Target Validation: Experiments employing this compound to confirm the role of a hypothesized target protein in a biological pathway.
Measurement of Target Engagement: The application of biophysical or biochemical assays (e.g., cellular thermal shift assay, fluorescence polarization) to quantify the binding of this compound to a specific target in cells or tissues.
Consequently, there is no data to populate tables regarding its binding affinity, selectivity, or the specific biological targets it may engage with. The scientific community has not yet published research that would elucidate its potential as a tool for probing biological systems.
While general information on the chemical properties of this compound is available in chemical databases, this information does not extend to its application as a chemical probe for biological target engagement. The absence of such research precludes a detailed discussion on its use in this specific context.
Future Research Trajectories
Advancements in Stereoselective Synthesis of Enantiomers
The development of methods for the stereoselective synthesis of chiral ureas and their precursors, chiral amines, is a significant area of ongoing research. nih.govacs.orgmdpi.commdpi.comresearchgate.net While [(2-Chlorophenyl)methyl]urea itself is not chiral, the introduction of stereocenters into its derivatives could dramatically influence their biological activity. Future research will likely focus on adapting established methods of asymmetric synthesis to create enantiomerically pure analogs of this compound.
Recent breakthroughs in transition metal-catalyzed asymmetric hydrogenation offer a promising route. nih.govacs.org Catalytic systems employing chiral ligands have demonstrated high efficacy in producing chiral amines with excellent enantioselectivity. These amines can then serve as key building blocks for the synthesis of chiral ureas. The exploration of novel chiral catalysts, including those based on thiourea (B124793), is another active area that could yield efficient and highly selective synthetic pathways. mdpi.commdpi.com
Future investigations in this area will likely involve:
Development of Novel Chiral Ligands: The design and synthesis of new ligands for transition metal catalysts to improve enantioselectivity and substrate scope.
Organocatalytic Approaches: The exploration of metal-free catalytic systems, which offer advantages in terms of cost and toxicity.
Enzymatic Resolutions: The use of enzymes to selectively resolve racemic mixtures of chiral precursors or derivatives.
A summary of relevant asymmetric synthesis strategies is presented in the table below.
| Strategy | Catalyst/Reagent Type | Key Advantages | Potential Application for this compound Derivatives |
| Asymmetric Hydrogenation | Transition Metal Complexes with Chiral Ligands | High enantioselectivity, broad substrate scope | Synthesis of chiral amine precursors |
| Asymmetric Michael Addition | Chiral Thiourea Organocatalysts | Metal-free, mild reaction conditions | Creation of stereocenters in functionalized derivatives |
| Kinetic Resolution | Enzymes (e.g., lipases) | High specificity, environmentally benign | Separation of enantiomers of chiral derivatives |
In-depth Mechanistic Elucidation of Novel Reactions
A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic routes and discovering new chemical transformations. For substituted ureas like this compound, future research will delve deeper into the intricate details of their formation and reactivity.
Mechanistic studies often employ a combination of kinetic analysis, spectroscopic techniques, and computational modeling to map out reaction pathways. nih.govrsc.orgrsc.org For the synthesis of unsymmetrical ureas, the involvement of isocyanate intermediates is a frequently proposed mechanism. mdpi.comorganic-chemistry.org Future work will likely focus on isolating and characterizing these transient species to provide direct evidence for their role in the reaction. The in-situ formation of isocyanic acid during amine-urea transamidation is another area ripe for further investigation. mdpi.com
Key research directions in this domain include:
Isotope Labeling Studies: To trace the path of atoms throughout a reaction and elucidate bond-forming and bond-breaking steps.
In-situ Spectroscopy: Utilizing techniques like NMR and IR to monitor reactions in real-time and identify reactive intermediates.
Computational Analysis: Employing quantum chemical calculations to model reaction coordinates and determine the energetics of different pathways. nih.govresearchgate.net
The table below outlines common mechanistic investigation techniques and their potential applications.
| Technique | Information Gained | Application to this compound Reactions |
| Kinetic Studies | Reaction rates, rate laws, activation parameters | Determining the rate-determining step in synthetic routes |
| Spectroscopic Analysis (NMR, IR, MS) | Structural information, identification of intermediates and products | Characterizing novel reaction products and transient species |
| Isotope Labeling | Atom tracking, bond cleavage/formation pathways | Elucidating the mechanism of rearrangement and substitution reactions |
| Computational Modeling | Reaction energy profiles, transition state structures | Predicting reaction feasibility and guiding experimental design |
Integration with Advanced Computational Methods for Predictive Modeling
The synergy between experimental chemistry and computational modeling is becoming increasingly powerful. For this compound and its derivatives, advanced computational methods offer the potential to predict a wide range of properties, from reactivity to biological activity, thereby accelerating the discovery process.
Computational fluid dynamics (CFD) has been successfully applied to model the decomposition of urea (B33335) in industrial applications, such as diesel exhaust treatment systems. researchgate.net Similar approaches could be adapted to predict the stability and degradation pathways of this compound under various conditions. Furthermore, quantum chemical methods are invaluable for understanding the molecular recognition of urea derivatives by their biological targets. mdpi.com By modeling the interactions between a ligand and a protein's active site, researchers can predict binding affinities and guide the design of more potent and selective inhibitors.
Future research will likely see an increased integration of machine learning and artificial intelligence. mdpi.comscilit.comsemanticscholar.org By training algorithms on large datasets of chemical structures and their associated properties, it is possible to develop predictive models that can rapidly screen virtual libraries of compounds for desired characteristics.
Promising areas for the application of computational methods include:
Virtual Screening: To identify potential biological targets for this compound and its analogs.
ADMET Prediction: To forecast the absorption, distribution, metabolism, excretion, and toxicity of new drug candidates.
Reaction Optimization: To predict optimal reaction conditions for the synthesis of novel derivatives.
The following table summarizes the application of various computational methods.
| Computational Method | Application | Predicted Properties for this compound |
| Quantum Mechanics (e.g., DFT) | Electronic structure calculations | Reaction mechanisms, spectroscopic properties, binding energies |
| Molecular Dynamics | Simulation of molecular motion | Conformational analysis, protein-ligand interactions, solvation effects |
| Machine Learning/AI | Predictive modeling from large datasets | Biological activity, physicochemical properties, synthetic accessibility |
| Computational Fluid Dynamics (CFD) | Modeling of fluid flow and chemical reactions | Decomposition and stability under various process conditions |
Exploration of New Biological Target Interactions through Chemical Biology Approaches
The urea scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a multitude of approved drugs that target a diverse array of biological molecules, with a particular prevalence among kinase inhibitors. nih.govfrontiersin.orgacs.org The future for this compound in this context lies in the systematic exploration of its potential interactions with new biological targets using cutting-edge chemical biology techniques.
Chemical biology provides a powerful toolkit for identifying the cellular targets of small molecules. nih.govfao.orgnih.govresearchgate.netresearchgate.net Affinity-based methods, such as pull-down assays coupled with mass spectrometry, can directly identify proteins that bind to a molecule of interest. Phenotypic screening, on the other hand, involves treating cells or organisms with the compound and observing the resulting changes in phenotype, which can then be traced back to the molecular target.
Future research in this area will likely involve:
Design of Chemical Probes: The synthesis of modified versions of this compound that incorporate tags for affinity purification or visualization.
High-Throughput Screening: The testing of the compound against large panels of biological targets, such as kinases or G-protein coupled receptors.
Omics-Based Approaches: The use of genomics, proteomics, and metabolomics to gain a comprehensive understanding of the cellular response to treatment with the compound.
The table below details key chemical biology approaches for target identification.
| Approach | Principle | Application to this compound |
| Affinity Chromatography | Immobilized compound captures binding partners from cell lysates | Identification of direct protein targets |
| Yeast Three-Hybrid System | Genetically engineered system to detect small molecule-protein interactions in vivo | Unbiased screening for protein binders in a cellular context |
| Phenotypic Screening | Observation of cellular or organismal response to compound treatment | Discovery of novel biological activities and pathways affected by the compound |
| Molecular Docking | Computational prediction of binding modes and affinities | Prioritization of potential biological targets for experimental validation |
Q & A
Q. What are the established synthetic routes for [(2-Chlorophenyl)methyl]urea, and how can its purity be validated?
this compound (CAS 15500-96-6) is synthesized via urea substitution reactions, typically involving 2-chlorobenzylamine and methyl isocyanate under controlled conditions. Purity validation requires HPLC with UV detection (λ = 254 nm) and comparison to reference standards. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) (e.g., H NMR: δ 7.4–7.2 ppm for aromatic protons) confirm structural integrity . Accelerated stability studies (40°C/75% RH for 6 months) assess degradation, with impurity profiling using gradient elution chromatography .
Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?
Key techniques include:
- FT-IR : Urea C=O stretch at ~1650–1700 cm⁻¹ and N-H stretches at ~3300 cm⁻¹.
- NMR : H NMR identifies substituent positions (e.g., methyl group at δ 2.8–3.1 ppm). C NMR resolves carbonyl carbons (~155 ppm).
- MS : ESI-MS in positive ion mode detects [M+H]⁺ at m/z 184. Cross-reference with databases like PubChem or Reaxys ensures accuracy .
Q. How does this compound function as a herbicide, and what are its primary targets?
As the active ingredient in cumyluron, it inhibits cellulose biosynthesis in weeds by disrupting cell wall formation. Target specificity is linked to its interaction with plant-specific enzymes, validated via enzyme inhibition assays (e.g., IC₅₀ values using Arabidopsis microsomal preparations) .
Advanced Research Questions
Q. What strategies resolve enantiomeric impurities in this compound derivatives during synthesis?
Chiral separation techniques, such as chiral HPLC (e.g., Chiralpak® AD-H column) or capillary electrophoresis, are critical. For example, clopidogrel analogs require S-enantiomer purification to >99.5% using preparative chromatography with amylose-based stationary phases. Racemization protocols (e.g., acid-catalyzed equilibration at 80°C) can recycle unwanted R-enantiomers .
Q. How do computational models predict the environmental fate of this compound?
Density Functional Theory (DFT) calculates hydrolysis pathways (e.g., half-life in water at pH 7: ~30 days). Molecular docking identifies soil adsorption sites (e.g., binding energy ≥ −8.5 kcal/mol with humic acids). Environmental persistence is modeled using EPI Suite™, estimating log Kow = 2.1 and moderate bioaccumulation potential .
Q. What contradictions exist in the literature regarding this compound’s degradation products, and how can they be reconciled?
Discrepancies arise in identifying primary hydrolysis products: some studies report 2-chlorobenzylamine, while others detect chlorophenyl isocyanate. To resolve, employ LC-MS/MS with isotopic labeling (e.g., C-urea) to track degradation pathways. Controlled hydrolysis experiments (pH 2–12, 25–50°C) clarify dominant mechanisms .
Q. What experimental designs optimize this compound’s herbicidal activity while minimizing non-target toxicity?
Structure-Activity Relationship (SAR) studies modify the urea backbone (e.g., introducing fluorinated substituents) to enhance binding affinity. Ecotoxicological assays (e.g., Daphnia magna LC₅₀ tests) assess aquatic toxicity. Field trials with dose-response modeling (logistic curves) determine effective concentrations (EC₉₀) without crop phytotoxicity .
Methodological Guidance
Q. How should researchers address discrepancies in reported physicochemical properties of this compound?
Cross-validate data using authoritative databases (e.g., PubChem, ChemSpider) and primary literature. For example, conflicting melting points (reported 145–148°C vs. 152°C) require differential scanning calorimetry (DSC) under nitrogen to confirm .
Q. What advanced analytical approaches quantify this compound in complex matrices (e.g., soil, biological samples)?
Solid-phase extraction (SPE) with C18 cartridges followed by UPLC-MS/MS (MRM transitions: m/z 185 → 168) achieves detection limits of 0.1 ppb. Matrix-matched calibration corrects for ion suppression in environmental samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
